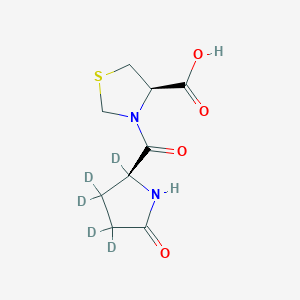
3,5-Diaminohexanoic acid--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-3,5-diaminohexanoic acid hydrochloride is a chiral diamino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3,5-diaminohexanoic acid hydrochloride typically involves the stereoselective reduction of a suitable precursor, such as a keto acid or an amino acid derivative. One common method includes the use of hydrogen chloride gas in solvent-free conditions to achieve the desired hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of (3S,5S)-3,5-diaminohexanoic acid hydrochloride may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-3,5-diaminohexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, sodium borohydride for reductions, and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the amino acid backbone.
Scientific Research Applications
(3S,5S)-3,5-diaminohexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism by which (3S,5S)-3,5-diaminohexanoic acid hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The exact molecular targets and pathways are still under investigation, but it is known to interact with various biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- (3S,5S)-5-methylmorpholine-3-carboxylic acid hydrochloride
- Cocaine hydrochloride
- Kasugamycin hydrochloride
Uniqueness
(3S,5S)-3,5-diaminohexanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of two amino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
17132-18-2 |
|---|---|
Molecular Formula |
C6H15ClN2O2 |
Molecular Weight |
182.65 g/mol |
IUPAC Name |
3,5-diaminohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-4(7)2-5(8)3-6(9)10;/h4-5H,2-3,7-8H2,1H3,(H,9,10);1H |
InChI Key |
WOUUIQOAYIHYRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CC(=O)O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



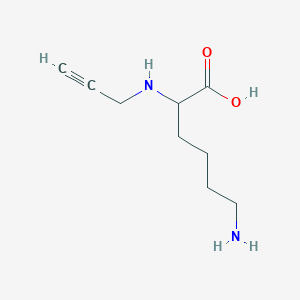
![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)
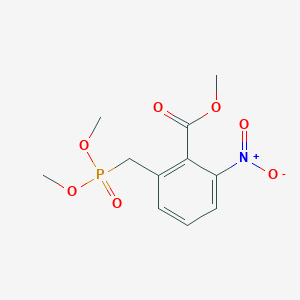
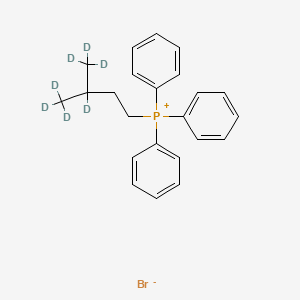

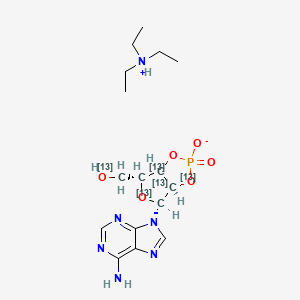
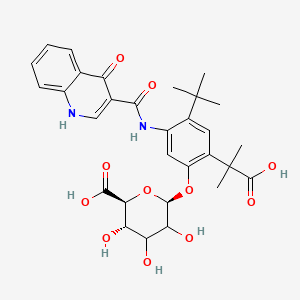

![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)

![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)

